

# Spectroscopic Profile of H-Glu-OBzl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Glutamic acid y-benzyl ester (**H-Glu-OBzl**), a crucial building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and manufacturing.

## **Spectroscopic Data Summary**

The empirical formula for **H-Glu-OBzl** is  $C_{12}H_{15}NO_4$ , with a molecular weight of 237.25 g/mol . The spectroscopic data presented below has been compiled from various sources and is summarized for clarity.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of **H-Glu-OBzl** in solution. The following tables provide the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR.

Table 1: 1H NMR Spectral Data of H-Glu-OBzl



Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.35	Multiplet	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~5.12	Singlet	Benzylic protons (CH <sub>2</sub> )
~3.70	Triplet	α-proton (α-CH)
~2.50	Triplet	y-protons (γ-CH <sub>2</sub> )
~2.10	Multiplet	β-protons (β-CH <sub>2</sub> )
Variable	Broad Singlet	Amine protons (NH <sub>2</sub> )
Variable	Broad Singlet	Carboxylic acid proton (COOH)

Note: The chemical shifts of NH<sub>2</sub> and COOH protons are variable and depend on the solvent, concentration, and temperature.

Table 2: 13C NMR Spectral Data of H-Glu-OBzl

Chemical Shift (δ) ppm	Assignment
~174	Carboxylic acid carbon (COOH)
~172	Ester carbonyl carbon (COO-CH <sub>2</sub> )
~136	Aromatic quaternary carbon
~128.5	Aromatic CH carbons
~128.0	Aromatic CH carbons
~67	Benzylic carbon (CH <sub>2</sub> )
~54	α-carbon (α-CH)
~30	y-carbon (y-CH₂)
~27	β-carbon (β-CH <sub>2</sub> )

Note: The predicted <sup>13</sup>C NMR chemical shifts are based on data from structurally related compounds, such as Boc-L-Glu(OBzl)-OH.



## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **H-Glu-OBzl**. The key absorption bands are summarized in the table below.

Table 3: IR Spectral Data of H-Glu-OBzl

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-2500	Broad	O-H stretch (Carboxylic acid) & N-H stretch (Amine)
~3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1735	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1495, ~1455	Medium-Weak	Aromatic C=C stretch
~1250	Strong	C-O stretch (Ester)

Note: The IR data is based on spectra available from public databases and may vary slightly depending on the sampling method (e.g., KBr pellet, ATR).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **H-Glu-OBzl**.

Table 4: Mass Spectrometry Data of H-Glu-OBzl



m/z	Interpretation
238.1	[M+H]+ (Protonated molecule)
220.1	[M-NH <sub>3</sub> ] <sup>+</sup>
148.1	[M-C7H7O]+ (Loss of benzyl group)
130.1	[M-C7H7O2]+ (Loss of benzyloxycarbonyl group)
108.1	[C7H8O]+ (Benzyl alcohol fragment)
91.1	[C7H7]+ (Tropylium ion)

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).

## **Experimental Protocols**

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

### **NMR Spectroscopy Protocol**

Sample Preparation:

- Weigh 10-20 mg of H-Glu-OBzl into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) or Deuterated Chloroform (CDCl<sub>3</sub>)).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Nuclei: <sup>1</sup>H and <sup>13</sup>C.
- Temperature: 298 K.



• <sup>1</sup>H NMR Parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Acquisition time: 4.0 s

• 13C NMR Parameters:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Acquisition time: 1.5 s

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- · Perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum and pick peaks for both <sup>1</sup>H and <sup>13</sup>C spectra.

## **IR Spectroscopy Protocol**

Sample Preparation (KBr Pellet Method):

 Grind a small amount (1-2 mg) of H-Glu-OBzl with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous



powder is obtained.

 Transfer the powder to a pellet press and apply pressure to form a transparent or semitransparent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
  27.
- Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of scans: 32.
- Mode: Transmittance.

Data Processing:

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
- Identify and label the significant absorption peaks.

# Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Sample Preparation:

• Prepare a dilute solution of **H-Glu-OBzl** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote ionization.

Instrumentation and Data Acquisition:







 Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar mass spectrometer equipped with an electrospray ionization (ESI) source.

· Ionization Mode: Positive ion mode.

· Capillary Voltage: 3.5 kV.

• Cone Voltage: 30 V.

• Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Mass Range: m/z 50-500.

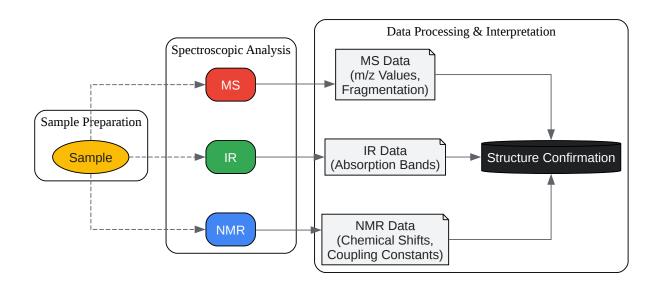
#### Data Processing:

- · Acquire the full scan mass spectrum.
- For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 238.1) and subject it to collision-induced dissociation (CID) with argon gas.
- Analyze the resulting fragment ions to determine the fragmentation pattern.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **H-Glu-OBzl**.





Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of **H-Glu-OBzl**.

 To cite this document: BenchChem. [Spectroscopic Profile of H-Glu-OBzl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2540942#spectroscopic-data-for-h-glu-obzl-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com